molecular formula C9H11NO4S B12885004 5-(Ethanimidoylsulfanyl)-4-methyl-2-oxo-2,5-dihydrofuran-3-yl acetate CAS No. 805180-28-3

5-(Ethanimidoylsulfanyl)-4-methyl-2-oxo-2,5-dihydrofuran-3-yl acetate

Katalognummer: B12885004
CAS-Nummer: 805180-28-3
Molekulargewicht: 229.26 g/mol
InChI-Schlüssel: UDFZJZQPFMRBAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-((1-Iminoethyl)thio)-4-methyl-2-oxo-2,5-dihydrofuran-3-yl acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a furan ring, an iminoethylthio group, and an acetate group, making it an interesting subject for scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-((1-Iminoethyl)thio)-4-methyl-2-oxo-2,5-dihydrofuran-3-yl acetate typically involves multiple steps. One common method starts with the preparation of the furan ring, followed by the introduction of the iminoethylthio group and the acetate group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-((1-Iminoethyl)thio)-4-methyl-2-oxo-2,5-dihydrofuran-3-yl acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxygenated derivative, while reduction could produce a more hydrogenated form of the compound.

Wissenschaftliche Forschungsanwendungen

5-((1-Iminoethyl)thio)-4-methyl-2-oxo-2,5-dihydrofuran-3-yl acetate has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a precursor for biologically active compounds.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Wirkmechanismus

The mechanism of action of 5-((1-Iminoethyl)thio)-4-methyl-2-oxo-2,5-dihydrofuran-3-yl acetate involves its interaction with specific molecular targets and pathways. The iminoethylthio group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The furan ring and acetate group may also contribute to the compound’s overall activity by influencing its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 5-((1-Iminoethyl)thio)-4-methyl-2-oxo-2,5-dihydrofuran-3-yl acetate include:

Uniqueness

What sets 5-((1-Iminoethyl)thio)-4-methyl-2-oxo-2,5-dihydrofuran-3-yl acetate apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Eigenschaften

CAS-Nummer

805180-28-3

Molekularformel

C9H11NO4S

Molekulargewicht

229.26 g/mol

IUPAC-Name

(2-ethanimidoylsulfanyl-3-methyl-5-oxo-2H-furan-4-yl) acetate

InChI

InChI=1S/C9H11NO4S/c1-4-7(13-6(3)11)8(12)14-9(4)15-5(2)10/h9-10H,1-3H3

InChI-Schlüssel

UDFZJZQPFMRBAV-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=O)OC1SC(=N)C)OC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.